methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate
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Overview
Description
Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate is a synthetic organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, often enhancing their stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The compound, also known as Methyl (1-(3,5-bis(trifluoromethyl)phenyl)-1-oxopropan-2-yl)carbamate, is a derivative of (thio)urea . (Thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . They play a crucial role in the development of H-bond organocatalysts .
Mode of Action
The compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This interaction is facilitated by explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in promoting organic transformations . It is used extensively in the development of H-bond organocatalysts
Result of Action
The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in transition states . This leads to the promotion of organic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as catalytic trifluoromethylation. This approach utilizes transition metal catalysts to facilitate the incorporation of trifluoromethyl groups into the target molecule. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of various trifluoromethylated derivatives.
N-Phenyl-bis(trifluoromethanesulfonimide): Acts as a strong electron-withdrawing dopant in materials science.
Uniqueness
Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamate and trifluoromethyl groups allows for versatile applications across different scientific disciplines.
Properties
IUPAC Name |
methyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO3/c1-6(20-11(22)23-2)10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-6H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKSWLSLJXMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124422 |
Source
|
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-18-6 |
Source
|
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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